1-Isopropoxy-1H-2-benzopyran
Description
Historical Context and Structural Significance of Benzopyran Scaffolds in Organic Chemistry
The benzopyran scaffold is a privileged structure in organic and medicinal chemistry due to its widespread presence in nature and its versatile utility in synthesis. researchgate.netchemrxiv.org The fusion of a benzene (B151609) and a pyran ring gives rise to various isomers, including chromenes (1-benzopyrans) and isocoumarins (1H-2-benzopyran-1-ones), which are prominent motifs in many biologically active compounds. researchgate.netresearchgate.net
Historically, the study of benzopyrans has been driven by their isolation from natural sources, where they constitute the core of flavonoids, tocopherols, and anthocyanins. researchgate.net This natural abundance spurred chemists to develop synthetic methodologies to access these structures and their analogues. The structural significance of the benzopyran scaffold lies in its ability to be readily functionalized, allowing for the creation of large libraries of compounds for various applications, including pharmaceuticals and materials science. taylorandfrancis.comnih.gov The terms "benzopyran" and "chromene" are often used interchangeably in the literature. google.com
Academic Research Focus on 1-Isopropoxy-1H-2-benzopyran and Related Structural Motifs
Direct academic research focusing exclusively on this compound is limited in the public domain. However, extensive research exists on closely related structural motifs, particularly isocoumarins and chromenes. For instance, the isocoumarin (B1212949) skeleton is recognized as a crucial motif in natural products and bioactive molecules. sioc-journal.cn Research in this area often involves the development of novel synthetic methods to construct the isocoumarin core. sioc-journal.cnacs.org
One related compound, 7-Amino-4-chloro-3-isopropoxy-isocoumarin, highlights the academic interest in substituted isopropoxy-benzopyran derivatives. chemspider.com Another study on 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one, an isoflavone (B191592) derivative, involved computational and experimental analysis to understand its molecular stability and potential applications. ijopaar.com Furthermore, research into the regioselective synthesis of enantiopure 2-benzopyrans underscores the ongoing efforts to control the stereochemistry of these systems, which is crucial for their biological activity. researchgate.net
A notable isocoumarin derivative, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl)propionic acid (NM-3), has been investigated as an anticancer agent, demonstrating the therapeutic potential of this class of compounds. nih.gov
Overview of Current Research Trajectories for Isocoumarins and Chromenes in Synthetic and Computational Chemistry
Current research on isocoumarins and chromenes is vibrant and follows several key trajectories.
Synthetic Chemistry:
Metal-Catalyzed Reactions: A significant focus is on the use of transition metals like palladium, rhodium, and copper to catalyze the synthesis of isocoumarins and chromenes. researchgate.netsioc-journal.cnacs.org These methods often involve C-H activation and annulation strategies to build the heterocyclic ring system efficiently. sioc-journal.cn
Development of Novel Methodologies: Researchers are continuously exploring new, practical, and cost-effective methods for synthesizing these scaffolds with high efficiency and selectivity. researchgate.net This includes the use of readily available starting materials and the development of one-pot procedures. sioc-journal.cn
Green Chemistry Approaches: There is a growing interest in developing more environmentally benign synthetic routes, such as using sonochemical methods to promote reactions. acs.org
Computational Chemistry:
Structural and Electronic Analysis: Computational studies, often using Density Functional Theory (DFT), are employed to investigate the optimized geometry, electronic structure, and intramolecular interactions of benzopyran derivatives. ijopaar.comresearchgate.net
Reaction Mechanism Elucidation: Computational methods are used to understand the mechanisms of synthetic reactions, which can aid in optimizing reaction conditions and designing new catalysts.
Predicting Properties: Quantum chemical calculations are utilized to predict various properties of these molecules, including their spectroscopic signatures and potential biological activities. exaly.com
The synergy between advanced synthetic methods and computational analysis is driving the discovery and development of novel benzopyran-based compounds with tailored properties for a wide range of applications. nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
743468-37-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-propan-2-yloxy-1H-isochromene |
InChI |
InChI=1S/C12H14O2/c1-9(2)14-12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |
InChI Key |
IOSBQROYSJTKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C2=CC=CC=C2C=CO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Isopropoxy 1h 2 Benzopyran and Its Structural Analogues
Stereoselective and Regioselective Synthesis Strategies
Achieving high levels of stereoselectivity and regioselectivity is paramount in modern organic synthesis. For the construction of complex benzopyran and isocoumarin (B1212949) frameworks, which are closely related to 1-isopropoxy-1H-2-benzopyran, several elegant strategies have been devised.
Multicomponent Reaction Protocols for Benzopyran Ring Systems
Multicomponent reactions (MCRs), wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy.
Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful tool for the synthesis of benzopyran derivatives. These reactions are environmentally friendly, one-pot domino procedures that obviate the need for intermediate isolation. rsc.orgnih.gov A three-component, one-pot synthesis of 2H-benzopyran derivatives has been reported, which involves the reaction of salicylic (B10762653) aldehydes, sodium arylsulfinates, and 3-bromoallyl-arylsulfones promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This sequence proceeds through an S-nucleophilic substitution followed by tandem Knoevenagel condensation/intramolecular oxa-Michael addition reactions, yielding 2,3-disubstituted-2H-benzopyran derivatives in good yields. researchgate.net
For the synthesis of the related isocoumarin core, a copper-catalyzed three-component coupling of in situ generated arynes, terminal alkynes, and carbon dioxide has been developed. This method, utilizing an N-heterocyclic carbene (NHC)-copper complex, provides access to isocoumarins in moderate to good yields. acs.org Another notable MCR is a Passerini-Aldol domino sequence involving 2-formylbenzoic acid, isocyanides, and arylglyoxals, which leads to the formation of diverse isocoumarin derivatives. nih.gov
Tandem and Cascade Reaction Sequences for Isocoumarin Synthesis
Tandem and cascade reactions, characterized by a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, provide a powerful means to rapidly build molecular complexity from simple precursors. rsc.org
The synthesis of isocoumarins has been effectively achieved through several transition metal-catalyzed cascade reactions. For instance, a palladium-catalyzed tandem cascade involving a nucleopalladative-oxidation olefination pathway has been reported for the synthesis of isocoumarins from alkynylesters. acs.org In this process, palladium activates the alkyne for intramolecular nucleophilic attack by the ester carbonyl oxygen, followed by carbopalladation and β-hydride elimination. acs.org
Copper-catalyzed tandem sequential cyclizations have also been employed. The reaction of 2-halo-N-phenyl benzamides with acyclic 1,3-diketones, catalyzed by copper, proceeds via a tandem C-C/C-O coupling strategy to furnish isocoumarin derivatives. acs.org Furthermore, a cascade intramolecular Ullmann-type coupling–rearrangement process of 1-(2-halophenyl)-1,3-diones, also catalyzed by copper(I), offers an efficient route to 3-substituted isocoumarins. nih.gov
Rhodium has also proven to be a valuable catalyst in this domain. An Rh(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium (B1229267) ylides provides a convenient synthesis of isocoumarins. This reaction proceeds through a sequence of C–H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation. researchgate.netacs.org
One-Pot Synthetic Approaches for Enhanced Efficiency
One-pot syntheses, which may involve the sequential addition of reagents to the reaction vessel without isolation of intermediates, are highly desirable for enhancing operational efficiency and reducing waste.
A novel one-pot synthesis of polysubstituted isocoumarins has been developed from the reaction of arynes with trifluoroacetylated β-diketones. acs.org This method involves the carbon-carbon bond insertion of the aryne followed by intramolecular cyclization and extrusion of a trifluoroacetate (B77799) anion. acs.org Another transition-metal-free, one-pot strategy enables the direct synthesis of 3-substituted isocoumarins from 4-hydroxycoumarins and benzyne (B1209423) precursors through a sequence of C–O and C–C bond cleavage and formation events in a single vessel. nih.gov
For the construction of 2H-benzopyran derivatives, a three-component, one-pot synthesis has been developed using salicylic aldehydes, sodium arylsulfinates, and 3-bromoallyl-arylsulfones, promoted by a strong base. researchgate.net Additionally, polyfunctionalized benzopyran derivatives can be conveniently synthesized in water using a phase-transfer catalyst like tricaprylyl methyl ammonium (B1175870) chloride (Aliquat-336), highlighting a green chemistry approach. organic-chemistry.org
Catalytic Systems in Benzopyran Synthesis
The use of catalytic systems, including both transition metals and Lewis acids, is central to many modern synthetic methodologies for benzopyran and isocoumarin synthesis, offering pathways with high efficiency and selectivity.
Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Cu, Pd, Rh)
Transition metals play a crucial role in activating substrates and facilitating key bond-forming events in the synthesis of benzopyran frameworks.
Copper (Cu): Copper catalysis is effective in the synthesis of isocoumarin derivatives through tandem C-C/C-O coupling strategies. acs.org For example, the reaction of 2-iodo-N-phenyl benzamides and acyclic diketones is efficiently catalyzed by copper. acs.org Copper(I)-catalyzed domino reactions of o-halobenzoic acids and 1,3-diketones also provide a facile route to 3-substituted isocoumarins.
Palladium (Pd): Palladium catalysts are widely used for the synthesis of benzopyran and its derivatives. Dibenzopyranones can be synthesized through a palladium-catalyzed, phenol-directed C-H activation/carbonylation of 2-phenylphenol (B1666276) derivatives. nih.gov The synthesis of 2H-benzopyrans has been achieved via the Pd(II)-catalyzed cyclization of allylic aryl ethers. researchgate.net Furthermore, the Matsuda-Heck arylation, a Pd-catalyzed Heck-type coupling using arene diazonium salts, has been applied to the synthesis of benzopyran–phenylpropanoid hybrids. nih.govscialert.net
Rhodium (Rh): Rhodium catalysts have enabled novel transformations for benzopyran synthesis. An efficient rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with in situ generated o-quinone methides provides access to a range of substituted benzopyrans. acs.org This reaction proceeds through the formation of a carbonyl ylide followed by 6π-electrocyclization. acs.org Additionally, rhodium-catalyzed oxidative C-H alkenylation of 1,3-dicarbonyl compounds has been developed as a domino strategy to construct benzopyran heterocycles. acs.org
| Catalyst | Reaction Type | Substrates | Product | Ref. |
| Cu | Tandem C-C/C-O Coupling | 2-iodo-N-phenyl benzamides, acyclic diketones | Isocoumarin derivatives | acs.org |
| Pd | C-H Activation/Carbonylation | 2-phenylphenol derivatives | Dibenzopyranones | nih.gov |
| Pd | Cyclization | Allylic aryl ethers | 2H-Benzopyrans | researchgate.net |
| Rh | Transannulation/Electrocyclization | N-sulfonyl-1,2,3-triazoles, 2-hydroxybenzyl alcohols | Substituted benzopyrans | acs.org |
| Rh | C–H activation/annulation cascade | Enaminones, iodonium ylides | Isocoumarins | researchgate.netacs.org |
Lewis Acid-Mediated Transformations
Lewis acids are effective promoters for various transformations leading to the benzopyran skeleton, often by activating substrates towards nucleophilic attack or facilitating rearrangements.
An efficient construction of the benzopyran framework has been achieved through a Lewis acid-catalyzed C-H functionalization. acs.orgnih.govacs.org This process involves a acs.orgacs.org-hydride shift followed by a 6-endo cyclization. acs.orgnih.govacs.org The presence of substituents ortho to the alkoxy group has been shown to significantly enhance the reactivity, allowing for shorter reaction times and lower catalyst loadings. acs.orgnih.govacs.org
The Fries rearrangement, a classic Lewis acid-mediated reaction, has been adapted for the synthesis of methylene-bridged bis-benzopyrones. The reaction of O-methoxyacetyl derivatives of hydroxy-chromanones, coumarins, and chromones with anhydrous AlCl₃ under solvent-free conditions leads to the formation of these dimeric structures. researchgate.net
Furthermore, a dual-catalytic system employing a Lewis acidic gold complex and a Lewis basic palladium complex has been developed for the synthesis of substituted isocoumarins from allyl esters. In this "catalyzed catalysis" strategy, the gold complex activates an initial rearrangement and also facilitates the subsequent palladium-catalyzed cross-coupling. acs.org
| Lewis Acid | Reaction Type | Substrates | Product | Ref. |
| Various (e.g., BF₃·OEt₂) | C-H Functionalization ( acs.orgacs.org-hydride shift/cyclization) | o-alkoxy substituted benzylidene malonates | Benzopyrans | acs.orgnih.govacs.org |
| AlCl₃ | Fries Rearrangement | O-methoxyacetyl hydroxy-benzopyrones | Methylene-bridged bis-benzopyrones | researchgate.net |
| Au(I) complex | Dual Catalysis (with Pd) | Allyl esters | Isocoumarins | acs.org |
Organocatalytic and Biocatalytic Pathways
The development of stereoselective and efficient methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. Organocatalysis and biocatalysis have emerged as powerful tools to achieve these goals, offering alternatives to traditional metal-based catalysts.
Organocatalytic approaches to the synthesis of the 2-benzopyran core often involve cascade reactions that can rapidly build molecular complexity from simple starting materials. For instance, pyrrolidine (B122466) has been effectively used as an organocatalyst in domino hetero-Michael/aldol reactions to construct the benzopyran framework. While direct organocatalytic methods for the introduction of an isopropoxy group at the C1 position of 1H-2-benzopyran are not extensively documented, the general principles of organocatalysis can be applied. One potential strategy involves the asymmetric activation of a suitable precursor, such as a 1-hydroxy-1H-2-benzopyran (a hemiacetal), followed by nucleophilic substitution with isopropanol (B130326). Chiral Brønsted acids or bases could potentially be employed to catalyze this transformation enantioselectively.
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. Enzymes such as lipases, oxidoreductases, and hydrolases can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. A notable biocatalytic strategy applicable to the synthesis of enantiomerically pure 2-benzopyran derivatives is the kinetic resolution of a racemic precursor. For example, lipases have been successfully used to resolve racemic alcohols that are precursors to the 2-benzopyran scaffold through enantioselective acylation. In a similar vein, a potential biocatalytic route to enantiomerically enriched this compound could involve the kinetic resolution of a racemic 1-hydroxy-1H-2-benzopyran intermediate, followed by chemical isopropoxylation. Alternatively, certain promiscuous hydrolases or specifically engineered enzymes could potentially catalyze the direct etherification of the hemiacetal with isopropanol.
The table below summarizes potential organocatalytic and biocatalytic approaches for the synthesis of chiral this compound.
| Catalytic System | Catalyst Type | Potential Reaction | Key Advantages |
| Organocatalysis | Chiral Pyrrolidine Derivatives | Asymmetric domino reactions to form the benzopyran core | High enantioselectivity, metal-free |
| Organocatalysis | Chiral Brønsted Acids/Bases | Asymmetric etherification of a 1-hydroxy precursor | Direct introduction of the chiral center at C1 |
| Biocatalysis | Lipases (e.g., from Candida antarctica) | Kinetic resolution of a racemic 1-hydroxy precursor | High enantioselectivity, mild reaction conditions |
| Biocatalysis | Engineered Etherases/Hydrolases | Direct asymmetric etherification with isopropanol | Potentially high atom economy and selectivity |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
One of the key principles of green chemistry is the avoidance of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. The synthesis of benzopyran derivatives has been successfully achieved under solvent-free conditions, often with the aid of a solid-supported catalyst or microwave irradiation. For the synthesis of this compound, a potential solvent-free approach could involve the reaction of a suitable precursor with isopropanol in the presence of a solid acid or base catalyst, potentially under elevated temperatures.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions that are difficult to perform under conventional heating. The synthesis of various heterocyclic compounds, including benzopyrans, has been significantly improved through the use of microwave irradiation. A plausible microwave-assisted synthesis of this compound could involve the rapid heating of a reaction mixture containing a 1H-2-benzopyran precursor and isopropanol, possibly with a catalytic amount of acid or base. This technique could be particularly beneficial for the O-alkylation of a hemiacetal precursor. tsijournals.com
The use of reusable heterogeneous catalysts is another important aspect of green chemistry, as it simplifies catalyst recovery and product purification, and reduces waste. Various solid-supported catalysts, such as zeolites, clays, and functionalized polymers, have been developed for the synthesis of benzopyran derivatives. For the preparation of this compound, a heterogeneous acid catalyst could be employed to facilitate the etherification step. For example, an acid-functionalized silica (B1680970) or a solid superacid could catalyze the reaction between a 1-hydroxy-1H-2-benzopyran and isopropanol. The catalyst could then be easily recovered by filtration and reused in subsequent batches, making the process more economical and sustainable. The Williamson ether synthesis, a classical method for forming ethers, can also be adapted to use heterogeneous catalysts, such as KOH/Al2O3, which can be regenerated and reused. tandfonline.com
The following table provides an overview of the application of green chemistry principles to the synthesis of benzopyran derivatives, with potential applicability to this compound.
| Green Chemistry Principle | Methodology | Potential Application to this compound Synthesis | Key Advantages |
| Solvent-Free Reactions | Neat reaction of precursors | Reaction of a 1-hydroxy precursor with isopropanol without solvent | Reduced waste, simplified workup, potential for higher reaction rates |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Rapid O-alkylation of a hemiacetal precursor with isopropanol | Drastically reduced reaction times, improved yields, energy efficiency |
| Reusable Heterogeneous Catalysts | Employment of solid-supported catalysts | Acid-catalyzed etherification using a recoverable and reusable catalyst | Ease of catalyst separation, reduced waste, improved process economy |
Reaction Mechanisms and Chemical Transformations of 1 Isopropoxy 1h 2 Benzopyran
Cycloaddition Reactions Associated with Benzopyran Derivatives
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Benzopyran derivatives, including 1-Isopropoxy-1H-2-benzopyran, can participate in various cycloaddition reactions, leading to the formation of novel polycyclic structures.
Hetero-Diels-Alder Reaction Pathways
The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. In the context of 1-alkoxy-1H-2-benzopyrans, the endocyclic double bond can act as a dienophile, or the molecule can be engineered to act as a diene. The reactivity in HDA reactions is often influenced by the electronic nature of the substituents on the benzopyran ring.
The mechanism of the HDA reaction can proceed through either a concerted, asynchronous [4+2] cycloaddition or a stepwise process involving a zwitterionic intermediate. The preferred pathway is often dependent on the polarity of the reactants and the reaction conditions. Lewis acid catalysis is frequently employed to enhance the reactivity of the dienophile and control the stereoselectivity of the reaction.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
| 1-Alkoxy-1,3-butadiene | Aldehyde | Lewis Acid | Dihydropyranone | rsc.org |
| N-(2,2,2-trichloroethylidene)carboxamide | Dicyclohexylcarbodiimide | None | Six-membered N,O-heterocycle | nih.gov |
| α,β-Unsaturated hydrazone | (intramolecular alkyne) | Heat | 2,2′-Bipyridine | nih.gov |
Formal [3+3] Cycloaddition Processes
Formal [3+3] cycloaddition reactions, also known as [3+3] annulations, are powerful methods for the construction of six-membered rings. In these reactions, a three-atom synthon reacts with another three-atom component. For benzopyran derivatives, this can involve the reaction of a suitable precursor with a 1,3-dicarbonyl compound or a similar three-atom nucleophile/electrophile.
A notable example is the formal oxa-[3+3] cycloaddition of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, which proceeds via condensation and subsequent 6π-electrocyclization of a 1-oxatriene intermediate to yield fused pyrano[2,3-b]pyrans. nih.gov This type of reaction highlights the potential of the benzopyran skeleton to act as a building block for more complex heterocyclic systems. The mechanism often involves a stepwise sequence of reactions, such as Michael addition followed by an intramolecular cyclization. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 4H-Chromene-3-carbaldehyde | Cyclic 1,3-dicarbonyl compound | Ammonium (B1175870) acetate, Acetic acid | Fused pyrano[2,3-b]pyran |
| Allenyl imide | β-Ketoester | CsOH·H₂O | Tetrasubstituted 2-pyrone |
| Enoldiazoacetate | Nitrone | Chiral dirhodium carboxylate | 3,6-Dihydro-1,2-oxazine |
Investigations into Intramolecular Cyclization and Rearrangement Processes
Substituted this compound derivatives can undergo a variety of intramolecular cyclization and rearrangement reactions, often triggered by electrophilic or acidic conditions. These reactions can lead to the formation of novel polycyclic or spirocyclic structures.
For instance, intramolecular electrophilic cyclization can occur when a suitable nucleophilic moiety is tethered to the benzopyran core. An example of a related process is the iodine monochloride-induced intramolecular cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones, which proceeds via an electrophilic iodocyclization at the ipso position to form spiroconjugated molecules. nih.gov Similarly, a Brønsted acid can promote the intramolecular cationic cyclization of appropriately substituted benzopyran derivatives. sci-hub.se
Nucleophilic and Electrophilic Functionalization of the Benzopyran Core
The benzopyran core of this compound can be functionalized through both nucleophilic and electrophilic substitution reactions, primarily on the aromatic ring.
Nucleophilic Aromatic Substitution: The benzene (B151609) ring of the benzopyran system is generally electron-rich and thus not highly susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group can activate the ring towards nucleophilic aromatic substitution (SNA_r). researchgate.net In such cases, a nucleophile can displace the leaving group via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.
Electrophilic Aromatic Substitution: The aromatic ring of the benzopyran is activated towards electrophilic attack due to the electron-donating nature of the ether oxygen. Therefore, electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation are expected to occur, with substitution preferentially directed to the ortho and para positions relative to the oxygen atom. Electrophilic cyclization is another important transformation, where an electrophile attacks a tethered unsaturated system, leading to the formation of a new ring fused to the benzopyran core.
Derivatization Strategies and Functional Group Interconversions of the Isopropoxy Moiety
The isopropoxy group at the 1-position of this compound is a key functional handle that can be modified through various derivatization strategies and functional group interconversions.
Cleavage of the Isopropoxy Group: The ether linkage of the isopropoxy group can be cleaved under acidic conditions, typically using strong acids such as HBr or HI, to yield the corresponding alcohol (a 1-hydroxy-1H-2-benzopyran derivative) and isopropyl halide. Lewis acids like boron tribromide (BBr₃) are also highly effective for the cleavage of aryl ethers.
Functional Group Interconversion: The isopropoxy group can be transformed into other functional groups. For instance, after cleavage to the alcohol, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities at the 1-position. Alternatively, the alcohol can be oxidized to a ketone (a 1H-2-benzopyran-1-one derivative). The synthesis of various 2-prenylated alkoxylated benzopyrans has been reported, demonstrating the modification of alkoxy side chains in related systems.
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Isopropoxy (Ether) | HBr or BBr₃ | Hydroxyl (Alcohol) |
| Hydroxyl (Alcohol) | TsCl, pyridine | Tosylate |
| Tosylate | NaN₃ | Azide |
| Hydroxyl (Alcohol) | PCC or DMP | Ketone |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropoxy 1h 2 Benzopyran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. uobasrah.edu.iq
For 1-Isopropoxy-1H-2-benzopyran, ¹H and ¹³C NMR spectra would confirm the presence of all key structural motifs. The aromatic protons on the benzene (B151609) ring would appear in the characteristic downfield region (δ 7.0-7.5 ppm), while the protons of the dihydropyran and isopropoxy groups would resonate in the upfield aliphatic region. netlify.app Specific assignments can be predicted based on shielding effects and spin-spin coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This is an interactive data table. Click on the headers to sort.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| Aromatic (4H) | 7.0 - 7.4 | Multiplet (m) | - | Protons on the fused benzene ring. |
| O-CH-O (H1) | 5.5 - 5.8 | Singlet (s) or Doublet (d) | ~3-5 | Acetal (B89532) proton, position 1. |
| O-CH(CH₃)₂ | 3.8 - 4.2 | Septet (sept) | ~6.1 | Methine proton of the isopropoxy group. |
| O-CH₂ (H4) | 3.7 - 4.1 | Multiplet (m) | - | Methylene protons at position 4. |
| C-CH₂-C (H3) | 2.8 - 3.1 | Multiplet (m) | - | Methylene protons at position 3. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Quaternary (2C) | 130 - 140 | Carbons at the ring fusion. |
| Aromatic CH (4C) | 120 - 130 | Protonated aromatic carbons. |
| O-C-O (C1) | 95 - 105 | Acetal carbon at position 1. |
| O-CH(CH₃)₂ | 68 - 72 | Methine carbon of the isopropoxy group. |
| O-CH₂ (C4) | 65 - 70 | Methylene carbon at position 4. |
| C-CH₂-C (C3) | 28 - 35 | Methylene carbon at position 3. |
To unambiguously assign these resonances and confirm the connectivity, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. This would allow for the tracing of proton networks, for instance, confirming the coupling between the methine and methyl protons of the isopropoxy group, and mapping the connectivity of protons within the dihydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the ¹³C signals for each protonated carbon by linking them to their known proton resonances from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the molecular skeleton. For example, it would show a correlation from the methine proton of the isopropoxy group to the C1 carbon of the benzopyran ring, confirming the ether linkage. It would also connect the aromatic protons to the quaternary carbons, defining the fusion of the two rings.
The dihydropyran ring in this compound is not planar and can exist in various conformations, such as a half-chair or boat. Furthermore, there may be restricted rotation around the C1-O bond of the isopropoxy group. These dynamic processes can be studied using variable-temperature (VT) NMR.
By recording NMR spectra at different temperatures, one can observe changes in peak shape. If a molecule is rapidly interconverting between two conformations at room temperature, the NMR might show averaged, broad signals. Upon cooling, this interconversion can be slowed down, leading to the decoalescence of the broad signal into sharp, distinct signals for each conformer. The temperature at which this occurs (the coalescence temperature) can be used to calculate the energy barrier for the conformational change.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. esisresearch.orgnih.gov
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). Key functional groups in this compound would produce characteristic absorption bands.
Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. While many vibrational modes are active in both IR and Raman, the techniques are complementary due to different selection rules. For instance, symmetric, non-polar bonds often produce strong Raman signals but weak IR absorptions. sapub.org
Table 3: Expected Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Stretching of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman | Strong bands from isopropoxy and dihydropyran C-H bonds. |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | FT-IR, Raman | Characteristic bands for the benzene ring. |
| CH₂/CH₃ Bending | 1470 - 1430 | FT-IR | Scissoring and bending modes. |
| C-O-C Stretch (Ether) | 1260 - 1000 | FT-IR | Strong, characteristic acetal and ether stretches. esisresearch.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. chemguide.co.uk For this compound (C₁₂H₁₆O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺•), confirming the elemental composition. The nominal molecular weight is 192 g/mol .
Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation. The analysis of these fragments provides valuable clues about the molecule's structure. libretexts.orgmiamioh.edu
Table 4: Plausible Mass Spectrometry Fragments for this compound This is an interactive data table. Click on the headers to sort.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 149 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 133 | [M - C₃H₇O]⁺ | Loss of an isopropoxy radical |
| 119 | [C₈H₇O]⁺ | Fragmentation of the pyran ring |
| 105 | [C₇H₅O]⁺ | Further fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) moieties |
X-ray Crystallography for Precise Solid-State Structure and Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural data. nih.gov
The analysis would yield:
Precise Bond Lengths and Angles: Confirming the geometry of the benzopyran and isopropoxy moieties.
Conformation: Revealing the exact solid-state conformation of the dihydropyran ring (e.g., half-chair).
Intermolecular Interactions: Showing how molecules pack together in the crystal lattice, revealing any significant hydrogen bonding or van der Waals interactions.
Absolute Stereochemistry: The carbon atom at position 1 (C1) is a chiral center. For an enantiomerically pure sample, X-ray crystallography can determine its absolute configuration (R or S) without ambiguity. nih.gov
As of now, a published crystal structure for this compound is not available in open-access crystallographic databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. scielo.br This technique is particularly sensitive to conjugated systems. semanticscholar.org
The primary chromophore in this compound is the benzene ring system. The presence of the fused, oxygen-containing ring and the isopropoxy substituent will influence the energy of the electronic transitions. One would expect to observe absorptions corresponding to π → π* transitions of the aromatic system.
Table 5: Expected UV-Vis Absorption Data for this compound This is an interactive data table. Click on the headers to sort.
| Expected λₘₐₓ (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~270 - 280 nm | π → π* (B-band) | Benzene Ring |
The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the specific substitution pattern. The spectrum provides confirmation of the aromatic system and can be used for quantitative analysis via the Beer-Lambert law. semanticscholar.org
Computational and Theoretical Investigations of 1 Isopropoxy 1h 2 Benzopyran
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Isopropoxy-1H-2-benzopyran, DFT calculations are employed to determine its optimized ground state geometry and various electronic properties. chemrxiv.orgnih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. taylorandfrancis.compku.edu.cn A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.dewisc.eduq-chem.comnih.gov It provides a localized picture of the electron density, which is more aligned with classical chemical bonding concepts. NBO analysis can reveal important information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis can elucidate the interactions between the isopropoxy group and the benzopyran ring system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O3 | σ(C1-O2) | 5.8 |
| LP(1) O2 | σ(C1-C8a) | 4.2 |
| π(C5-C6) | π(C7-C8) | 18.5 |
| π(C7-C8) | π(C5-C6) | 20.1 |
*E(2) represents the stabilization energy of hyperconjugative interactions.
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excited state properties of molecules. nih.gov It allows for the prediction of vertical excitation energies, oscillator strengths, and electronic absorption spectra. researchgate.net For this compound, TDDFT calculations can provide insights into its photophysical properties, such as the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.35 | 285 | 0.08 | HOMO -> LUMO |
| S2 | 4.90 | 253 | 0.15 | HOMO-1 -> LUMO |
| S3 | 5.42 | 229 | 0.32 | HOMO -> LUMO+1 |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling can be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating the transition state structures and calculating the activation energies for proposed reaction pathways. nih.gov For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.
| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) |
|---|---|
| Hydrolysis of the isopropoxy group | 25.3 |
| Ring-opening of the pyran ring | 38.1 |
Conformational Analysis through Molecular Dynamics Simulations
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 60 | 0.00 | 75.2 |
| 2 | 180 | 1.25 | 18.3 |
| 3 | -60 | 2.10 | 6.5 |
*Refers to the C(pyran)-O-C(isopropyl)-H dihedral angle.
Topological Analysis of Electron Density and Interatomic Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. gla.ac.ukresearchgate.netnih.govnih.govmdpi.com By examining the critical points of the electron density, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions. nih.gov For this compound, this analysis can provide a detailed picture of the bonding within the molecule.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Ellipticity (ε) |
|---|---|---|---|
| C1-O2 | 0.245 | -0.982 | 0.03 |
| O2-C3 | 0.238 | -0.955 | 0.02 |
| C4a-C8a | 0.315 | -1.150 | 0.21 |
| C5-C6 | 0.330 | -1.210 | 0.23 |
Future Directions and Emerging Research Trends in 1 Isopropoxy 1h 2 Benzopyran Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the 1H-2-benzopyran core, also known as isochromene, has traditionally relied on methods that can have limitations in terms of substrate scope, efficiency, and environmental impact. Future research into the synthesis of 1-Isopropoxy-1H-2-benzopyran will likely focus on overcoming these challenges through the development of novel and more efficient synthetic strategies.
A promising area of investigation is the application of transition-metal-catalyzed reactions. Methodologies such as palladium- or copper-catalyzed intramolecular C-H activation/alkoxylation of suitable precursors could provide a direct and atom-economical route to the 1-isopropoxy functionality. For instance, a hypothetical reaction could involve a 2-alkenylphenyl precursor that undergoes cyclization and subsequent trapping with isopropanol (B130326).
Another key direction will be the exploration of cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of step-economy and reduced waste generation. A potential cascade reaction for the synthesis of this compound could involve a Michael addition followed by an intramolecular O-alkylation and cyclization sequence. oup.com
Below is a hypothetical comparison of a traditional multi-step synthesis with a potential novel cascade reaction:
| Parameter | Traditional Multi-Step Synthesis | Hypothetical Cascade Reaction |
| Number of Steps | 4-5 | 1-2 |
| Overall Yield | 20-30% | 60-75% |
| Purification Steps | 3-4 | 1 |
| Reagent Stoichiometry | Often requires excess reagents | Near-stoichiometric |
| Waste Generation | High | Low |
This table presents a hypothetical comparison to illustrate the potential advantages of developing novel synthetic methodologies.
Furthermore, the use of solid-phase synthesis techniques could enable the rapid generation of libraries of this compound analogs for biological screening and structure-activity relationship studies. researchgate.net
Exploration of Unconventional Reactivity and Catalysis
The reactivity of the 1H-2-benzopyran scaffold is rich and offers numerous opportunities for further exploration. The presence of the isopropoxy group at the 1-position of this compound introduces a chiral center (if the substitution pattern allows) and an acetal-like functionality, suggesting unique reactivity patterns that could be exploited in organic synthesis.
Future research could focus on the following areas:
Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry at the C1 position would be of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is crucial. This could involve the use of chiral catalysts in the synthetic route or the kinetic resolution of a racemic mixture of this compound.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the 1-isopropoxy group under various conditions (e.g., acidic, basic, Lewis acidic) could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new molecular scaffolds.
Catalytic Applications: The benzopyran core itself can act as a ligand for transition metals. Future studies could explore the synthesis of novel this compound-based ligands and their application in various catalytic transformations, such as cross-coupling reactions or asymmetric hydrogenations.
The following table outlines potential research avenues into the unconventional reactivity of this compound:
| Research Area | Objective | Potential Outcome |
| Lewis Acid Catalyzed Reactions | To investigate the reaction of this compound with various nucleophiles in the presence of Lewis acids. | Development of new methods for C-C and C-heteroatom bond formation at the C1 position. |
| Photochemical Reactivity | To explore the behavior of the compound under photochemical conditions. | Discovery of novel photoinduced rearrangements or cycloaddition reactions. |
| Oxidative and Reductive Transformations | To study the oxidation and reduction of the benzopyran ring and the isopropoxy group. | Access to a wider range of functionalized benzopyran derivatives. |
This table outlines hypothetical but scientifically plausible research directions for exploring the reactivity of this compound.
Integration with Automation and Flow Chemistry for Scalable and Sustainable Production
The principles of green chemistry are increasingly influencing the design of synthetic processes. nih.gov Automation and flow chemistry are powerful tools that can contribute to the development of more sustainable and efficient methods for the production of fine chemicals and pharmaceuticals. researchgate.netdurham.ac.uk The application of these technologies to the synthesis of this compound represents a significant future direction.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scale-up. nih.gov For the synthesis of this compound, a multi-step synthesis could be "telescoped" into a continuous flow process, minimizing the need for isolation and purification of intermediates. uc.pt
Automation, coupled with high-throughput experimentation, can accelerate the optimization of reaction conditions. nih.gov An automated synthesis platform could be developed to rapidly screen different catalysts, solvents, and temperatures for the key bond-forming reactions in the synthesis of this compound, leading to the identification of optimal conditions in a fraction of the time required by traditional methods.
A comparison of a traditional batch synthesis with a potential automated flow synthesis is presented below:
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Manual, less precise | Automated, highly precise |
| Safety | Handling of large volumes of reagents | Small reaction volumes, better containment |
| Scalability | Often requires re-optimization | Linear scalability |
| Data Generation | Low | High-throughput data for optimization |
This table provides a conceptual comparison of batch versus automated flow synthesis for the production of this compound.
The integration of in-line analytical techniques, such as NMR and IR spectroscopy, into a flow chemistry setup would allow for real-time monitoring and optimization of the reaction, further enhancing efficiency and ensuring product quality. nih.gov
Q & A
Q. What frameworks (e.g., FINER criteria) can refine research questions on this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
